5-Bromo-2-ethoxy-4-formylphenyl acetate
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Description
5-Bromo-2-ethoxy-4-formylphenyl acetate is a chemical compound with the molecular formula C11H11BrO4 . It has a molecular weight of 287.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 aldehyde (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its InChI code is 1S/C11H11BrO4/c1-3-15-10-4-8 (6-13)9 (12)5-11 (10)16-7 (2)14/h4-6H,3H2,1-2H3 .Scientific Research Applications
Organic Synthesis and Chemical Analysis
Brominated Precursors for Pyrazole Synthesis
Brominated compounds serve as versatile precursors in the synthesis of pyrazole derivatives, which have various applications in medicinal chemistry and agriculture. Martins et al. (2013) explored brominated trihalomethylenones as precursors for synthesizing ethoxymethyl-carboxyethyl ester pyrazoles, demonstrating their utility in organic synthesis for generating compounds with potential bioactivity (Martins et al., 2013).
Chiral Resolution and Simulation Studies
The study of chiral resolution of brominated compounds provides insights into the separation of enantiomers, which is crucial for the development of drugs with specific stereochemical properties. Ali et al. (2016) conducted enantiomeric resolution and simulation studies on brominated piperidine derivatives, contributing to our understanding of chiral separations in pharmaceutical chemistry (Ali et al., 2016).
Antiviral and Antibacterial Activities
Bromophenol Antiviral Activity
Bromophenols derived from marine sources have been investigated for their antiviral properties. Hocková et al. (2003) synthesized diamino bromopyrimidines with significant inhibitory activity against retroviruses, highlighting the potential of brominated compounds in antiviral drug development (Hocková et al., 2003).
Antibacterial Bromophenols
The marine red alga Rhodomela confervoides is a source of bromophenols with antibacterial properties. Xu et al. (2003) isolated bromophenols from this alga, which showed moderate to strong activity against various bacterial strains, suggesting their use as natural antibacterial agents (Xu et al., 2003).
Antioxidant Properties
Marine-Derived Bromophenols as Antioxidants
Li et al. (2012) identified nitrogen-containing bromophenols from Rhodomela confervoides with potent scavenging activity against DPPH radicals, underscoring the antioxidant potential of brominated compounds in food and pharmaceutical applications (Li et al., 2012).
Properties
IUPAC Name |
(5-bromo-2-ethoxy-4-formylphenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-4-8(6-13)9(12)5-11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKVBIFOWJOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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